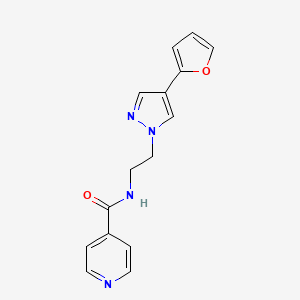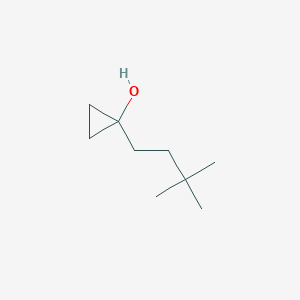
1-(3,3-Dimethylbutyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylbutyl)cyclopropan-1-ol is a chemical compound with the CAS Number: 1694103-71-3 . It has a molecular weight of 142.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C9H18O . The InChI code for this compound is 1S/C9H18O/c1-8(2,3)4-5-9(10)6-7-9/h10H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 142.24 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The chemical compound 1-(3,3-Dimethylbutyl)cyclopropan-1-ol, while not directly mentioned, is related to the broader research area focusing on cyclopropane derivatives and their applications in organic synthesis and material science. Cyclopropane derivatives are of significant interest due to their unique chemical properties, such as ring strain and reactivity, which make them valuable building blocks in synthetic chemistry.
One study discusses the synthesis and crystal structures of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, showcasing the structural motif of eight-membered hydrogen-bonded rings characteristic of cyclopropane derivatives. This research highlights the potential of cyclopropane-containing compounds in designing peptides with specific secondary structures, beneficial for developing new materials and understanding protein folding mechanisms (Abele, Seiler, & Seebach, 1999).
Catalysis and Reaction Mechanisms
Another area of application is in catalysis, where cyclopropane derivatives serve as intermediates or reactants in various chemical reactions. For example, the conversion of gem-dimethyl groups into cyclopropanes via palladium-catalyzed sequential C-H activation and radical cyclization demonstrates the versatility of cyclopropane derivatives in synthesizing complex molecular structures. This method provides a novel route for constructing cyclopropane frameworks, essential in pharmaceuticals and agrochemicals (Giri, Wasa, Breazzano, & Yu, 2006).
Material Science and Polymer Chemistry
In material science and polymer chemistry, cyclopropane derivatives are pivotal in developing new polymers with unique properties. The living cyclopolymerization of 1,6-heptadiyne derivatives using well-defined alkylidene complexes as initiators is an example of using cyclopropane derivatives to create polymers with high degrees of conjugation and narrow molecular weight distributions. These polymers have potential applications in electronics, coatings, and as functional materials (Fox, Wolf, O'dell, Lin, Schrock, & Wrighton, 1994).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,3-dimethylbutyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2,3)4-5-9(10)6-7-9/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOASTUMIGUMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

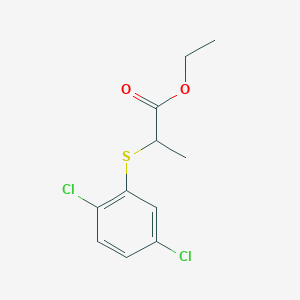
![methyl 7-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2743682.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2743685.png)
![7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid](/img/structure/B2743686.png)
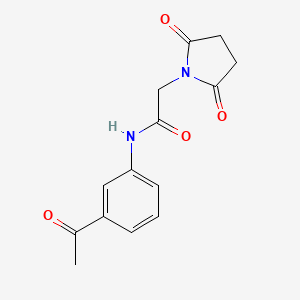
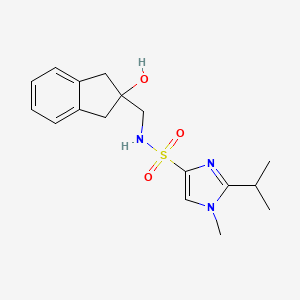
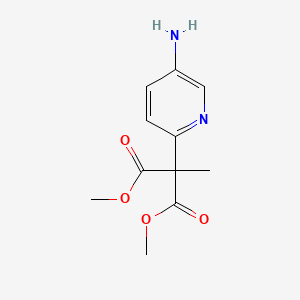
![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)
![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)

![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)
